4-(Methoxymethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

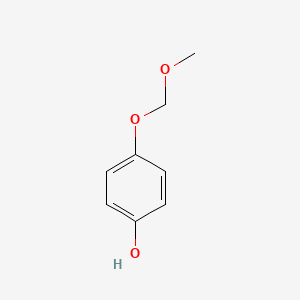

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSWUTFRSIEPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of 4-(Methoxymethoxy)phenol

Synonyms: Hydroquinone mono-methoxymethyl ether; Mono-MOM-hydroquinone. CAS Registry Number: 32680-45-8 (Generic/Isomer specific may vary by catalog) Molecular Formula: C₈H₁₀O₃ Molecular Weight: 154.16 g/mol

Part 1: Executive Summary & Structural Disambiguation

Note on Nomenclature: This guide specifically addresses 4-(Methoxymethoxy)phenol , a phenol derivative protected by a methoxymethyl (MOM) acetal group. It is distinct from 4-Methoxyphenol (Mequinol) and 4-(Methoxymethyl)phenol.

This compound represents a critical class of "monoprotected" bifunctional scaffolds. Structurally, it consists of a hydroquinone core where one hydroxyl group is masked as a methoxymethyl (MOM) ether, leaving the second hydroxyl group free for functionalization.

Core Utility:

-

Orthogonal Protection: The MOM group is stable under basic and nucleophilic conditions but is cleaved under specific acidic conditions, allowing for precise, multi-step synthesis of complex natural products (e.g., quinones).

-

Solubility Modulation: The acetal oxygen atoms increase solubility in organic solvents compared to the parent hydroquinone.

-

Prodrug Potential: The acetal linkage can serve as a metabolically labile handle in drug delivery systems.

Part 2: Structural Characterization & Spectroscopic Signature

To confirm the identity of this compound, researchers must look for the specific "fingerprint" of the MOM group—an acetal linkage (-O-CH₂-O-).

Chemical Connectivity Diagram

The following diagram illustrates the connectivity, highlighting the labile acetal bond versus the robust aryl ether bond.

Figure 1: Structural connectivity of this compound. The MOM group (yellow/green) masks one phenol, leaving the other (red) available.

Spectroscopic Data (Diagnostic Markers)

The following table summarizes the expected NMR and IR signals derived from standard acetal chemistry.

| Technique | Feature | Chemical Shift / Frequency | Diagnostic Note |

| ¹H NMR | Methylene (-OCH₂O-) | δ 5.10 – 5.20 ppm (s, 2H) | Key Identifier. Appears as a sharp singlet downfield due to the two adjacent oxygens. |

| ¹H NMR | Methoxy (-OCH₃) | δ 3.45 – 3.50 ppm (s, 3H) | Distinct singlet, typical of methyl ethers. |

| ¹H NMR | Aromatic Protons | δ 6.70 – 7.00 ppm (m, 4H) | AA'BB' system characteristic of para-substitution. |

| ¹H NMR | Phenolic -OH | δ 4.50 – 5.50 ppm (bs, 1H) | Broad singlet; shift varies with concentration/solvent (exchangeable). |

| ¹³C NMR | Acetal Carbon | δ 94 – 96 ppm | Distinctive acetal carbon signal. |

| IR | O-H Stretch | 3300 – 3400 cm⁻¹ | Broad band indicating the free phenol. |

Part 3: Synthesis Protocol (Mono-Protection Strategy)

The Challenge: Reacting hydroquinone with a protecting group reagent often leads to a statistical mixture of unreacted starting material, mono-protected product (desired), and di-protected side product. The Solution: Use of a stoichiometric deficit of the alkylating agent and a controlled base addition.

Reagents & Safety (Critical)

-

Substrate: Hydroquinone (1,4-benzenediol).

-

Reagent: Chloromethyl methyl ether (MOM-Cl ).

-

⚠️ DANGER: MOM-Cl is a known human carcinogen (OSHA regulated). It is highly volatile and hydrolyzes to form HCl and formaldehyde.

-

Alternative: Methoxymethyl acetate or Dimethoxymethane/P₂O₅ (safer, but lower yielding for phenols).

-

-

Base: Sodium Hydride (NaH) or Diisopropylethylamine (DIPEA).

Step-by-Step Protocol (MOM-Cl Method)

This protocol assumes the use of a Schlenk line and strict anhydrous conditions.

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add Hydroquinone (1.0 equiv, e.g., 11.0 g, 100 mmol) and anhydrous DMF (100 mL).

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.0 equiv, 4.0 g) portion-wise.

-

Note: Using exactly 1.0 equivalent minimizes di-deprotonation.

-

Observation: Evolution of H₂ gas. Stir for 30 mins at 0°C until bubbling ceases.

-

-

Alkylation: Add MOM-Cl (0.95 equiv) dropwise via syringe.

-

Why 0.95 equiv? To ensure the reagent is the limiting factor, preventing di-protection.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes).

-

TLC Spots: Di-MOM (High Rf), Mono-MOM (Mid Rf) , Hydroquinone (Low Rf).

-

-

Quench & Workup:

-

Cool to 0°C. Quench carefully with saturated NH₄Cl.

-

Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine.

-

Dry over Na₂SO₄ and concentrate.[1]

-

-

Purification: Flash Column Chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

-

Yield Target: 50–65% (due to statistical distribution).

-

Reaction Workflow Diagram

Figure 2: Synthetic workflow for the mono-protection of hydroquinone.

Part 4: Reactivity & Deprotection[1]

The utility of this compound lies in its stability profile.

Stability[3]

-

Bases: Stable (e.g., NaOH, LDA, K₂CO₃).

-

Nucleophiles: Stable (e.g., Grignard reagents, hydrides).

-

Oxidants: Moderately stable, but the free phenol is susceptible to oxidation to quinones.

Deprotection Protocols

To revert to hydroquinone or a derivative:

-

Standard Acidic Cleavage:

-

Mild Cleavage (Lewis Acid):

-

Reagent: MgBr₂ in Ether or CBr₄/Isopropanol.

-

Use Case: When the molecule contains other acid-sensitive groups (e.g., esters).

-

Part 5: Applications in Drug Development

-

Linker Chemistry: The MOM linkage mimics the size of a simple ether but provides a release mechanism. This is used in prodrug design where the phenol is the active pharmacophore (e.g., antioxidant therapeutics) and the MOM group improves membrane permeability (LogP adjustment) before metabolic hydrolysis.

-

Total Synthesis: Used as a building block for Tocopherol (Vitamin E) analogs and ubiquinone derivatives where the para-oxygenation pattern is required but must be differentiated during ring closure.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on MOM stability and cleavage conditions).

-

Occupational Safety and Health Administration (OSHA). Chloromethyl Methyl Ether Standard (1910.1006).[6]

-

PubChem Database. Compound Summary for Mequinol (Structural Comparison).

-

Yardley, J. P., & Fletcher, H. (1976). Synthesis of MOM-protected Phenols. Synthesis, 1976(04), 244. (Primary literature on phenolic protection).[7]

Sources

A Technical Guide to the Selective Mono-Methoxymethylation of Hydroquinone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(methoxymethoxy)phenol, a valuable building block in pharmaceutical and materials science, through the selective mono-protection of hydroquinone. The methoxymethyl (MOM) ether is a widely utilized protecting group for phenols due to its stability across a range of reaction conditions.[1] However, achieving high selectivity for the mono-protected product over the di-protected byproduct in a symmetrical molecule like hydroquinone presents a significant synthetic challenge. This document elucidates the underlying reaction mechanisms, provides a detailed and validated experimental protocol, and discusses critical parameters for process optimization and troubleshooting. Emphasis is placed on the causality behind experimental choices and rigorous safety protocols, particularly concerning the handling of chloromethyl methyl ether, a known carcinogen.[2][3]

Introduction: The Challenge of Selective Protection

Hydroquinone is a common and inexpensive aromatic diol. Its two equivalent hydroxyl groups make it a versatile starting material, but also create a challenge when functionalization of only one hydroxyl group is desired. The synthesis of this compound requires the selective protection of one phenolic hydroxyl group as a methoxymethyl (MOM) ether. This transformation is a crucial step in multi-step syntheses where the remaining free phenol can be further modified.

The MOM group is favored for its ease of introduction and its stability in strongly basic and weakly acidic environments.[1] The primary challenge in this synthesis is to control the reaction stoichiometry and conditions to maximize the yield of the desired mono-MOM ether while minimizing the formation of the di-MOM ether and the amount of unreacted hydroquinone. This guide provides a robust methodology to achieve this selectivity.

Reaction Mechanism and Strategic Considerations

The protection of a phenol with chloromethyl methyl ether (MOM-Cl) typically proceeds via a nucleophilic substitution reaction. The mechanism can be influenced by the choice of base and reaction conditions.

Causality of Reagent Selection:

-

Hydroquinone: The nucleophilic substrate.

-

Chloromethyl Methyl Ether (MOM-Cl): A highly reactive electrophile. The lone pairs on the ether oxygen activate the departure of the chloride, forming a reactive oxonium ion intermediate which is readily attacked by the nucleophile.[4] This high reactivity necessitates careful control of the reaction.

-

Base: A non-nucleophilic hindered base such as N,N-diisopropylethylamine (DIPEA) is often preferred. Its role is to neutralize the HCl generated during the reaction. Unlike stronger bases like sodium hydride (NaH), which would first generate the phenoxide in a separate step, DIPEA allows for an in situ deprotonation following the nucleophilic attack, providing a more controlled reaction environment.[4]

-

Solvent: An aprotic solvent like dichloromethane (CH₂Cl₂) is ideal as it is unreactive towards the reagents and readily dissolves the starting materials.

The key to achieving mono-selectivity lies in using hydroquinone in slight excess and adding the MOM-Cl slowly to the reaction mixture. This ensures that the concentration of the electrophile is always low, favoring a reaction with the more abundant starting material over the newly formed, less reactive mono-protected product.

Sources

4-(Methoxymethoxy)phenol physical properties and hazards

CAS Registry Number: 57433-93-9 Synonyms: Hydroquinone monomethoxymethyl ether; 4-MOM-phenol; p-(Methoxymethoxy)phenol

Executive Summary

4-(Methoxymethoxy)phenol is a specialized phenolic intermediate utilized primarily in the total synthesis of complex natural products (e.g., Kendomycin analogues) and pharmaceutical candidates (e.g., Acetyl-CoA carboxylase inhibitors). Structurally, it represents a hydroquinone core wherein one hydroxyl group is protected by a methoxymethyl (MOM) ether, leaving the para-hydroxyl group free for further functionalization. This mono-protection strategy provides critical orthogonality, allowing chemists to differentiate the two chemically equivalent hydroxyl groups of hydroquinone.

This guide details the physicochemical properties, safety protocols—specifically addressing the carcinogenic risks of the precursor reagents—and validated synthetic methodologies for this compound.

Chemical Identity & Structural Analysis[1]

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 57433-93-9 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| SMILES | COCOc1ccc(O)cc1 |

| InChI Key | FWLPGESRIHBBJV-UHFFFAOYSA-N |

| Structural Class | Phenol; Acetal Ether (MOM ether) |

Structural Significance

The MOM group (-CH₂OCH₃) is an acetal-based protecting group. It is stable to basic conditions, nucleophiles, and reducing agents, but is readily cleaved by mild acids (e.g., dilute HCl, PPTS) or Lewis acids (e.g., MgBr₂). This stability profile makes this compound an ideal "stopper" for sequential functionalization of the hydroquinone ring.

Physical & Thermodynamic Properties

Note: Specific experimental values for this intermediate are rarely reported in standard compendia. The data below represents a synthesis of available experimental observations and predicted values based on structural analogues (e.g., 4-methoxyphenol).

| Property | Value / Description | Source/Note |

| Physical State | Solid or Viscous Oil | Analogous MOM-phenols often display low melting points due to disrupted H-bonding. |

| Melting Point | Predicted: 45–60 °C | Data Gap: Experimental determination recommended. |

| Boiling Point | Predicted: ~280 °C (at 760 mmHg) | High boiling point due to phenolic -OH. |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water (lipophilic MOM group). |

| pKa | ~10.0 (Phenolic -OH) | Comparable to unsubstituted phenol. |

| Appearance | White to pale yellow | Darkens upon oxidation (quinone formation). |

Hazard Profiling & Safety Protocols

Critical Precursor Hazard: Chloromethyl Methyl Ether (MOMCl)

While this compound itself is a standard organic irritant, its synthesis almost invariably requires Chloromethyl Methyl Ether (MOMCl) (CAS 107-30-2).

-

Danger: MOMCl is an OSHA-regulated carcinogen (29 CFR 1910.1003). It is highly volatile and alkylating.

-

Contamination Risk: Crude samples of this compound may contain trace MOMCl.

-

Control: All synthesis and purification must occur in a certified chemical fume hood.

Compound-Specific Hazards (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H335: May cause respiratory irritation.[2]

-

H302: Harmful if swallowed (General phenol toxicity).

Safety Decision Tree

Figure 1: Safety decision matrix for handling MOM-protected phenols.

Synthetic Context & Reactivity

Synthesis Route: Mono-Protection of Hydroquinone

The primary challenge in synthesizing this compound is avoiding the formation of the bis-MOM ether (1,4-bis(methoxymethoxy)benzene). This is controlled by stoichiometry and the slow addition of the alkylating agent.

Reaction Pathway:

-

Deprotonation: Hydroquinone is treated with a base (NaH or DIPEA).

-

Alkylation: Reaction with MOMCl.

-

Purification: Separation of Mono- vs. Bis-product via silica gel chromatography.

Figure 2: Synthetic pathway for mono-MOM protection of hydroquinone.

Experimental Protocol (Adapted from J. Org. Chem. 2014)

Note: This protocol assumes the use of standard Schlenk techniques.

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagents: Charge flask with Hydroquinone (1.5 equiv) to favor mono-substitution. Dissolve in anhydrous THF (0.2 M).

-

Base Addition: Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.0 equiv) portion-wise. Stir for 30 min until H₂ evolution ceases.

-

Alkylation: Add Chloromethyl Methyl Ether (MOMCl, 1.0 equiv) dropwise via syringe over 20 minutes.

-

Critical: Ensure MOMCl is added slowly to prevent local high concentrations that favor bis-protection.

-

-

Workup: Stir at 0 °C for 1 hour, then warm to RT. Quench with sat. NH₄Cl.[3][4] Extract with EtOAc (3x).

-

Purification: Concentrate organic layers. Purify via flash column chromatography (Hexanes:EtOAc gradient). The Bis-MOM ether elutes first (less polar), followed by the target This compound , and finally unreacted hydroquinone.

References

-

Synthesis & Applications: Journal of Organic Chemistry. "Synthesis and Biological Evaluation of Kendomycin and Its Analogues". 2014, 79(20), 9922–9947. Link

-

Precursor Synthesis: Heterocycles. "Synthesis of this compound". 1994, 37(2), 759-774.[5] (Cruz-Almanza et al.)[5]

-

Hazard Data (MOMCl): Occupational Safety and Health Administration (OSHA). "Methyl Chloromethyl Ether and Bis(Chloromethyl) Ether". Link

-

Chemical Identity: PubChem. "this compound (Compound)".[5] Link

Sources

An In-depth Technical Guide to 4-(Methoxymethoxy)phenol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Identity and Significance of 4-(Methoxymethoxy)phenol

In the landscape of organic synthesis and medicinal chemistry, precision in molecular architecture is paramount. This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate. It is crucial to distinguish this compound from structurally similar phenols to ensure clarity in research and development.

This compound, identified by the CAS Number 57433-93-9 , is characterized by a phenol ring where the hydroxyl group at the fourth position is protected by a methoxymethyl (MOM) ether.[1] This structural feature is central to its utility in multi-step syntheses.

It is important to differentiate this compound from its close relatives:

-

4-Methoxyphenol (CAS 150-76-5): Also known as mequinol, this compound features a simple methyl ether at the para-position to the hydroxyl group.

-

4-(Methoxymethyl)phenol (CAS 5355-17-9): In this isomer, a methoxymethyl group is attached directly to the benzene ring at the para-position relative to the hydroxyl group.

The primary role of this compound in a laboratory setting is as a protected form of a phenol. The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functionalities due to its ease of introduction and removal under specific and generally mild conditions. This allows for chemical transformations to be carried out on other parts of a molecule without affecting the sensitive phenolic hydroxyl group.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the protection of a suitable phenolic precursor. The most common starting material is 4-methoxyphenol, owing to its commercial availability and straightforward reactivity. The core of the synthesis is the formation of a methoxymethyl ether linkage with the phenolic hydroxyl group.

General Synthetic Approach: Methoxymethyl (MOM) Protection of Phenols

The introduction of the MOM group onto a phenol can be achieved through several established methods. A prevalent method involves the use of methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The base serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the electrophilic carbon of MOMCl.

Alternatively, methoxymethyl acetate can be employed as a protecting reagent in the presence of a Lewis acid catalyst, such as zinc chloride.[2] This method offers an alternative pathway that avoids the use of the potentially more hazardous MOMCl.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 4-Methoxyphenol

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

4-Methoxyphenol

-

Methoxymethyl chloride (MOMCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add N,N-diisopropylethylamine (1.5 equivalents) dropwise, followed by the slow, dropwise addition of methoxymethyl chloride (1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is essential for its use in further synthetic applications. Below is a summary of its key physicochemical properties.

| Property | Value |

| CAS Number | 57433-93-9 |

| Molecular Formula | C8H10O3 |

| Molecular Weight | 154.17 g/mol [3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents, limited solubility in water |

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons of the MOM group, and the methylene protons of the MOM group. The aromatic protons will appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The methoxy protons will be a singlet at approximately 3.5 ppm, and the methylene protons will be a singlet around 5.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the methylene carbon of the MOM group. The chemical shift of the methoxy carbon is a useful descriptor for the substitution pattern.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) indicates the successful protection of the phenolic hydroxyl group. Key absorptions will include C-H stretches from the aromatic ring and the alkyl groups, C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹), and prominent C-O stretching bands for the ether linkages.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Analytical Characterization

To ensure the purity and identity of synthesized or purchased this compound, chromatographic and spectroscopic methods are employed.

Caption: A typical analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound. A reversed-phase method is generally suitable.

Experimental Protocol: HPLC Analysis

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of water and a polar organic solvent, such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[5]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm or 280 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, providing both separation and structural information.

Experimental Protocol: GC-MS Analysis

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.

-

Carrier Gas: Helium is the standard carrier gas.

-

Injection: A split/splitless injector is used.

-

Temperature Program: A temperature gradient is employed to ensure good separation and peak shape.

-

Detection: Mass spectrometry detection provides mass-to-charge ratio information, allowing for identification based on the molecular ion and fragmentation pattern.

Applications in Organic Synthesis and Drug Development

The primary application of this compound is as a protected building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The MOM group's stability to a range of reaction conditions, including those involving strong bases and organometallic reagents, makes it a valuable tool for synthetic chemists.

The deprotection of the MOM group is typically achieved under acidic conditions, for example, using hydrochloric acid or a solid acid catalyst, which regenerates the free phenol.[6][7] This orthogonality allows for selective deprotection without affecting other acid-labile groups if the conditions are carefully chosen.

Caption: Conceptual diagram illustrating the use of this compound in a synthetic sequence.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general guidelines for handling phenolic ethers and related aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable synthetic intermediate for researchers and drug development professionals. Its primary utility lies in the protection of the phenolic hydroxyl group, enabling a wide range of chemical transformations on other parts of a molecule. A thorough understanding of its synthesis, characterization, and handling is essential for its effective and safe use in the laboratory. While detailed literature specifically on this compound is somewhat limited, the well-established chemistry of MOM-protected phenols provides a solid foundation for its application in the synthesis of complex and biologically active molecules.

References

- Kim, J., Battsengel, O., Liu, Y., & Chae, J. (2015). Bulletin of the Korean Chemical Society, 36(12), 2833-2840.

-

OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved February 23, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved February 23, 2026, from [Link]

-

Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved February 23, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved February 23, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Common Name: 4-METHOXYPHENOL HAZARD SUMMARY. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 4-(Methoxymethyl)phenol. Retrieved February 23, 2026, from [Link]

-

designer-drug.com. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved February 23, 2026, from [Link]

-

PrepChem.com. (2020, January 17). Synthesis of 4-methoxyphenol. Retrieved February 23, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 23, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of Phenol, 4-(1-methylethoxy)- on Newcrom R1 HPLC column. Retrieved February 23, 2026, from [Link]

-

Semantic Scholar. (n.d.). Experimental and statistical validation of HPLC analysis of hydroquinone and its 4-methoxyphenol, 4-ethoxyphenol and 4-benzyloxyphenol ethers in cosmetic products. Retrieved February 23, 2026, from [Link]

-

PubMed. (2005, January 15). Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion. Retrieved February 23, 2026, from [Link]

-

Agilent. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved February 23, 2026, from [Link]

-

MDPI. (2022, July 21). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Retrieved February 23, 2026, from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved February 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-. Retrieved February 23, 2026, from [Link]

-

Organic Letters. (2026, February 19). Studies toward Pestalachloride B: Synthesis of the 6/7/6 Tricyclic Scaffold. Retrieved February 23, 2026, from [Link]

-

PMC. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved February 23, 2026, from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism –. Retrieved February 23, 2026, from [Link]

-

MDPI. (2001, November 30). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved February 23, 2026, from [Link]

-

American Chemical Society. (n.d.). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved February 23, 2026, from [Link]

Sources

- 1. This compound | 57433-93-9 [sigmaaldrich.com]

- 2. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 57433-93-9|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. nveo.org [nveo.org]

- 7. prepchem.com [prepchem.com]

- 8. carlroth.com [carlroth.com]

The Methoxymethyl (MOM) Ether: A Technical Guide to Phenolic Protection

Executive Summary

The Methoxymethyl (MOM) ether stands as a cornerstone in organic synthesis for the protection of phenols and alcohols.[1] Valued for its robustness against strong bases, nucleophiles, and reducing agents, it allows for complex manipulations of molecular architecture without compromising the phenolic moiety. However, the history of MOM protection is bifurcated by a critical safety paradigm: the transition from the highly carcinogenic chloromethyl methyl ether (MOM-Cl) to modern, "green" acetal exchange methodologies. This guide synthesizes the historical evolution, mechanistic principles, and validated protocols for MOM-protected phenols, designed for the modern drug development scientist.

Part 1: Historical Genesis & The Safety Paradigm Shift

The trajectory of MOM chemistry is defined not just by utility, but by regulation.

The Classical Era (Pre-1974)

In the mid-20th century, MOM-Cl was the standard reagent for installing the MOM group. Early reviews, such as those by McOmie (1963), highlighted its utility in total synthesis. The classical method involved the Williamson ether synthesis logic: deprotonation of the phenol with sodium hydride (NaH) followed by nucleophilic attack on MOM-Cl.

The Carcinogenicity Crisis

In 1974, the Occupational Safety and Health Administration (OSHA) designated MOM-Cl (and its frequent impurity, bis-chloromethyl ether or BCME) as a Group A Known Human Carcinogen . Epidemiological studies revealed high incidences of oat cell carcinoma (lung cancer) in workers exposed to these alkylating agents.[2] This regulatory action forced a pivot in synthetic strategy:

-

Strict Containment: Labs continuing to use MOM-Cl moved to in situ generation to avoid isolation.

-

Methodological Evolution: A drive toward acid-catalyzed acetal exchange using dimethoxymethane (DMM), avoiding the chloride entirely.

Timeline of Evolution

Figure 1: The historical trajectory of MOM protection chemistry, highlighting the regulatory pivot point.

Part 2: Mechanistic Underpinnings

Understanding the mechanism is vital for troubleshooting, particularly when dealing with sterically hindered phenols or electron-deficient rings.

Formation: Two Distinct Pathways

The installation of the MOM group proceeds via an oxocarbenium ion intermediate, but the entry point differs significantly between classical and modern methods.

-

Path A (Classical/Hazardous):

displacement. The phenoxide attacks the highly electrophilic carbon of MOM-Cl. -

Path B (Modern/Green): Acid-catalyzed acetal exchange. Dimethoxymethane (DMM) is activated by a Lewis or Brønsted acid to generate the reactive oxocarbenium species in situ, which is then intercepted by the phenol.

Cleavage (Deprotection)

MOM ethers are acetals.[3] Their stability relies on the "anomeric" effect but they are susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of the ether oxygen, expulsion of the phenol (leaving group), and subsequent hydrolysis of the hemiacetal.

Figure 2: Mechanistic comparison of Classical (Red) vs. Modern (Green) synthesis pathways.

Part 3: Stability & Chemo-selectivity Matrix

The MOM group is strategically chosen for its orthogonality. It survives conditions that cleave esters, silyl ethers, and benzyl ethers.

Table 1: Stability Profile of MOM-Protected Phenols

| Reagent Class | Specific Conditions | Stability | Notes |

| Bases | NaOH (aq), NaH, t-BuOK, LDA | Stable | Excellent for base-mediated alkylations. |

| Nucleophiles | Grignard, Organolithiums, Enolates | Stable | Ideal for C-C bond formation steps. |

| Reductants | Stable | Survives catalytic hydrogenation (unlike Benzyl). | |

| Oxidants | Jones Reagent, | Stable | Resistant to most oxidative conditions. |

| Acids | HCl (aq), TFA, | Unstable | Cleaves readily. |

Part 4: Validated Technical Protocols

Protocol A: The "Green" Standard (Recommended)

Method:

-

Why this works: Phosphorus pentoxide (

) acts as a powerful dehydrating agent and Lewis acid, driving the equilibrium toward the MOM ether by sequestering the methanol byproduct. -

Safety: Eliminates MOM-Cl handling.

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent/Reagent: Dissolve the phenol (1.0 equiv) in neat Dimethoxymethane (DMM) (approx. 10–20 mL per gram of phenol). DMM acts as both reagent and solvent.[4]

-

Catalyst Addition: Add

(1.5 – 2.0 equiv) portion-wise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for large scales. -

Monitoring: Stir vigorously at room temperature. Monitor via TLC (typically 1–3 hours). The mixture will turn into a slurry.

-

Workup: Decant the supernatant into saturated aqueous

(caution: gas evolution). Extract the gummy residue with -

Purification: Wash combined organics with brine, dry over

, and concentrate. Flash chromatography (usually Hexanes/EtOAc) yields the pure MOM ether.

Protocol B: The "In Situ" Classical (For Sterically Hindered Substrates)

Method: Generation of MOM-Cl in situ using Acetyl Chloride and DMM.

-

Context: Only use if Protocol A fails due to extreme steric hindrance.

-

Safety: HIGH HAZARD. Requires a closed system and proper quenching.

Step-by-Step:

-

Generation: To a solution of DMM (excess) and anhydrous Zinc Acetate (cat.) in Toluene, add Acetyl Chloride dropwise at 0°C. This generates MOM-Cl and Methyl Acetate.

-

Coupling: Add the phenol and DIPEA (Diisopropylethylamine) directly to this mixture.

-

Quenching: Quench with saturated Ammonium Chloride. Do not concentrate the reaction mixture before quenching to prevent isolation of volatile MOM-Cl.

Protocol C: Universal Deprotection

Method: Acidic Hydrolysis in Methanol.

Step-by-Step:

-

Dissolution: Dissolve MOM-ether in MeOH.

-

Acidification: Add 6M HCl (aq) dropwise until pH < 1. Alternatively, use concentrated HCl (trace) or Camphorsulfonic acid (CSA) for milder conditions.

-

Heat: Warm to 40–50°C. Monitor TLC for disappearance of the starting material.

-

Workup: Neutralize with solid

, filter, and concentrate.

References

-

Protective Groups in Organic Synthesis

-

Advances in Organic Chemistry: Methods and Results

-

Source: McOmie, J. F. W. (1963)[8]

- Context: Historical review establishing the early utility of MOM ethers in synthesis.

-

-

OSHA Standard 1910.1003: 13 Carcinogens

- Source: Occupational Safety and Health Administr

-

Context: Regulatory documentation classifying Chloromethyl methyl ether and bis-chloromethyl ether as carcinogens.[9]

-

A General and Efficient Method for the Prepar

-

Source: Berliner, M. A., & Belecki, K. (Journal of Organic Chemistry, 2005)[5]

- Context: Describes the modern, safer in situ generation methods to avoid MOM-Cl isol

-

-

Mild and Efficient Protection of Phenols using Dimethoxymethane

-

Source: Fujioka, H., et al. (Organic Letters, 2009)[5]

- Context: Validates the "Green" acetal exchange pathway using acid c

-

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Hazard review of chloromethyl methyl ether (CMME). [stacks.cdc.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. epa.gov [epa.gov]

- 5. MOM Ethers [organic-chemistry.org]

- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 7. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]

- 8. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 9. osha.gov [osha.gov]

The MOM Ether: A Cornerstone of Hydroxyl Protection in Complex Synthesis

The Strategic Value of the Methoxymethyl (MOM) Group

In the architecture of complex organic synthesis, the Methoxymethyl (MOM) ether stands as a premier protecting group for the hydroxyl moiety.[1][2][3][4][5] Its utility is derived not merely from its ability to mask alcohol reactivity, but from its unique physicochemical profile: it is an acetal (

For drug development professionals and synthetic chemists, the MOM group offers a critical strategic advantage: robust stability against basic and nucleophilic conditions combined with facile removal under mild acidic conditions . Unlike silyl ethers (e.g., TBS, TES), which are prone to cleavage by fluoride or strong bases, the MOM ether remains inert during:

-

Metal-hydride reductions (e.g.,

, DIBAL-H).[4][6] -

Organometallic additions (Grignard, organolithium reagents).[4][6]

-

Basic hydrolysis (pH > 12).

-

Oxidative conditions (Jones reagent, PCC).

However, its deployment requires a rigorous understanding of its formation chemistry—specifically the safety hazards associated with its classical reagents—and the mechanistic nuances of its deprotection.

Physicochemical Profile & Stability Matrix

The MOM group introduces a small steric footprint, making it ideal for protecting hindered alcohols where bulky silyl groups might fail.

Stability Comparison Table

| Reagent Class | Specific Reagent | MOM Ether Stability | Comparison (TBS Ether) |

| Base | Stable | Stable | |

| Nucleophile | Stable (Chelation possible) | Stable | |

| Fluoride | Stable | Unstable | |

| Reduction | Stable | Stable | |

| Oxidation | Stable | Stable | |

| Acid (Protic) | Unstable ( | Varies (TBS is acid labile) | |

| Lewis Acid | Unstable (Chelation cleavage) | Unstable |

The Chemistry of Formation: Protection Strategies

The installation of the MOM group proceeds via an oxocarbenium ion intermediate. There are two primary methodologies: the classical (hazardous) route and the modern (green) route.

Method A: Classical Alkylation (MOM-Cl)

-

Reagents: Chloromethyl methyl ether (MOM-Cl), DIPEA (Hünig's base).

-

Mechanism:

displacement of chloride by the alcohol, often assisted by the "hard" nature of the oxygen nucleophile. -

Critical Safety Note: MOM-Cl is a known human carcinogen . Commercial MOM-Cl often contains Bis(chloromethyl) ether (BCME) , a potent carcinogen (

~7 ppm).

Protocol 1: Classical MOM Protection (High Yield)

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Solvation: Dissolve the alcohol (1.0 equiv) in anhydrous

(0.2 M). -

Base Addition: Add DIPEA (2.0 equiv) at 0°C.

-

Reagent Addition: Dropwise add MOM-Cl (1.5 equiv). Handle in a well-ventilated fume hood with double-gloving.

-

Reaction: Stir at 0°C

RT for 2–4 hours. -

Quench: Pour into saturated

. Extract with

Method B: Acetal Exchange (Green Chemistry)

-

Reagents: Dimethoxymethane (Methylal),

or acidic resin. -

Mechanism: Acid-catalyzed generation of the oxocarbenium ion from methylal, followed by trapping with the substrate alcohol.

-

Advantage: Avoids carcinogenic halides; scalable for process chemistry.

Protocol 2: Methylal-Mediated Protection[3]

-

Reagents: Dissolve alcohol (1.0 equiv) in Dimethoxymethane (solvent/reagent excess).

-

Catalyst: Add

(0.5–1.0 equiv) or -

Reaction: Stir at RT for 12 hours.

-

Workup: Decant supernatant from solid residues (

sludge) and quench with

Visualization: Protection Mechanism

The following diagram illustrates the divergent pathways for generating the reactive oxocarbenium species.

Figure 1: Mechanistic pathways for MOM ether formation via classical alkylation (Red) and acetal exchange (Green).

The Chemistry of Cleavage: Deprotection Strategies

Deprotection relies on the acetal nature of the MOM group.[3][7] The ether oxygen is protonated or complexed with a Lewis acid, facilitating the ejection of the alcohol and formation of a formaldehyde equivalent.

Method A: Brønsted Acid Hydrolysis

Standard conditions involve treating the MOM ether with concentrated acid in a protic solvent.

-

Reagents: 6M

in THF/Water or TFA in -

Mechanism: Protonation of the acetal oxygen

elimination of

Method B: Lewis Acid-Mediated Cleavage (Chemo-selective)

For substrates sensitive to strong protic acids, B-Bromocatecholborane or

-

Reagents: Bromotrimethylsilane (

) in -

Selectivity: Can cleave MOM ethers in the presence of benzyl ethers or esters.

Protocol 3: Mild Deprotection with TMSBr

-

Solvation: Dissolve MOM ether (1.0 equiv) in dry

at -78°C. -

Addition: Add

(1.2–1.5 equiv) dropwise. -

Warming: Allow to warm to 0°C over 1–2 hours.

-

Quench: Add saturated aqueous

. -

Mechanism Note: This forms the TMS-ether intermediate, which is hydrolyzed during the aqueous workup to the free alcohol.

Visualization: Acid-Catalyzed Deprotection

This diagram highlights the critical role of the oxocarbenium intermediate during cleavage.

Figure 2: Step-wise mechanism of acid-catalyzed MOM deprotection.[1]

Safety & Toxicology: The BCME Hazard

Researchers must acknowledge that Chloromethyl methyl ether (MOM-Cl) is structurally related to and often contaminated with Bis(chloromethyl) ether (BCME) .

-

BCME Toxicity: BCME is an alkylating agent that crosslinks DNA.[8] It is classified as a Group 1 Carcinogen by IARC.[9]

-

Vapor Hazard: Both MOM-Cl and BCME are volatile.

-

Mitigation:

-

Avoidance: Use the Methylal/

method whenever possible. -

Destruction: Quench excess MOM-Cl with aqueous ammonia or ammonium hydroxide (converts alkyl halides to amines).

-

Containment: All weighing and reactions must occur in a functioning fume hood.

-

Applications in Drug Discovery[10][11]

In medicinal chemistry, the MOM group is not merely a transient protecting group; it influences the Structure-Activity Relationship (SAR) during intermediate screening.

-

Chelation Control: The oxygen atoms in the MOM group can chelate metals (Li, Mg, Zn), directing the stereochemical outcome of adjacent reactions (e.g., directed ortho-lithiation).

-

Solubility Enhancement: The polarity of the acetal linkage can improve the solubility of lipophilic intermediates in polar organic solvents, facilitating purification.

-

Prodrug Potential: While MOM ethers are generally too stable for use as prodrugs (unlike MOM esters), the "MOM-like" motif is often explored to adjust metabolic stability of phenolic drugs.

Orthogonality Decision Tree

Use this logic flow to determine if MOM is the correct choice for your synthesis.

Figure 3: Decision logic for selecting MOM ethers over Silyl or Benzyl groups.

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[10] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[11] Link

-

Fujioka, H., et al. (2009).[11][12] Remarkable effect of 2,2'-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers.[1][12] Chemical Communications, 14, 1836-1838. Link

-

Berliner, M. A., & Belecki, K. (2005).[11] Simple, efficient, and selective deprotection of phenolic methoxymethyl ethers.[11] Journal of Organic Chemistry, 70(23), 9618–9621. Link

-

Occupational Safety and Health Administration (OSHA). (n.d.). Bis(chloromethyl) ether - Carcinogen Standard. Link

-

Grasa, G. A., et al. (2009). Acid-Catalyzed Synthesis of Methoxymethyl Ethers from Dimethoxymethane. Organic Process Research & Development, 13(3), 634–637. Link

Sources

- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. adichemistry.com [adichemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. researchgate.net [researchgate.net]

- 8. total-synthesis.com [total-synthesis.com]

- 9. westliberty.edu [westliberty.edu]

- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 11. MOM Ethers [organic-chemistry.org]

- 12. semanticscholar.org [semanticscholar.org]

Methodological & Application

protocol for MOM protection of phenols using 4-(Methoxymethoxy)phenol

Technical Application Note: Strategies for Methoxymethyl (MOM) Protection of Phenols Focus Application: Selective Synthesis of 4-(Methoxymethoxy)phenol from Hydroquinone

Part 1: Executive Summary & Strategic Scope

Objective: This technical guide details the protocol for the installation of the Methoxymethyl (MOM) protecting group onto phenolic substrates. While applicable to general phenols, this guide uses the selective mono-protection of Hydroquinone to yield this compound as the primary case study. This specific transformation represents a high-value challenge in drug discovery (fragment-based design) due to the requirement for distinguishing between two chemically equivalent hydroxyl groups.

Scientific Rationale: The MOM group is a "Gold Standard" protecting group in medicinal chemistry due to:

-

Robustness: Stable to strong bases, nucleophiles, and organometallics (e.g., n-BuLi, Grignards).

-

Orthogonality: Cleavable under specific mild acidic conditions (e.g., dilute HCl/MeOH or

), leaving benzyl or silyl ethers intact. -

Electronic Transparency: The acetal oxygen provides minimal steric bulk compared to silyl groups, often preserving the bioactive conformation of the scaffold.

Safety Critical Warning (MOM-Cl vs. Green Chemistry): The classical reagent, Chloromethyl Methyl Ether (MOM-Cl), is a defined human carcinogen (OSHA Regulated). It is frequently contaminated with Bis(chloromethyl)ether (BCME), a potent carcinogen.

-

Recommendation: This guide prioritizes the "Green" Acetal Exchange Method (using Dimethoxymethane/Methylal) as the primary protocol for safety and scalability, reserving MOM-Cl only for sterically hindered substrates where the green method fails.

Part 2: Chemical Strategy & Mechanism

The installation of the MOM group proceeds via an oxocarbenium ion intermediate.

Mechanism A: Classical (Williamson Ether Synthesis)

-

Reagents: MOM-Cl + Base (NaH or DIPEA).

-

Pathway: Phenoxide attacks the highly electrophilic MOM-Cl (

). -

Risk: High toxicity; difficult to control mono-protection on symmetric diols.

Mechanism B: Modern/Green (Acid-Catalyzed Acetal Exchange)

-

Reagents: Dimethoxymethane (Methylal) +

or -

Pathway: Acid-catalyzed generation of the methoxymethyl oxocarbenium ion from methylal, followed by nucleophilic attack by the phenol.

-

Advantage: Reversible equilibrium allows for better control over mono- vs. bis-protection by tuning stoichiometry.

Visualizing the Selection Logic

Caption: Decision tree for selecting the appropriate MOM protection strategy based on substrate symmetry and safety constraints.

Part 3: Detailed Experimental Protocols

Protocol A: The "Green" Method (Recommended)

Target: Synthesis of this compound

Reagents: Dimethoxymethane (Methylal), Phosphorus Pentoxide (

Rationale: Using

| Reagent | Equiv.[1][2] | Role |

| Hydroquinone | 1.0 | Substrate |

| Dimethoxymethane | 2.5 - 3.0 | Reagent/Solvent |

| 0.5 | Catalyst/Desiccant | |

| Toluene | Solvent | Reaction Medium |

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL two-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add Hydroquinone (1.1 g, 10 mmol) and dry Toluene (50 mL) to the flask. The substrate may not fully dissolve initially.

-

Reagent Addition: Add Dimethoxymethane (2.6 mL, ~30 mmol) via syringe.

-

Catalyst Addition: Cool the mixture to 0°C (ice bath). Add

(710 mg, 5 mmol) portion-wise over 5 minutes. Note: -

Reaction: Remove the ice bath and allow the slurry to stir vigorously at Room Temperature (25°C).

-

Monitoring: Check TLC (Hexane:EtOAc 3:1) every 30 minutes.

-

Target: Look for the appearance of the mono-protected spot (

) and the disappearance of the baseline hydroquinone. Stop before the bis-protected product (

-

-

Quench: Once the ratio of Mono:Bis is optimal (usually ~2-3 hours), decant the supernatant into a saturated

solution (50 mL) to neutralize the acid. -

Workup: Extract the aqueous layer with EtOAc (3 x 30 mL). Combine organics, wash with Brine, and dry over

. -

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (

, Gradient 0-30% EtOAc in Hexanes). The bis-protected byproduct elutes first, followed by the desired This compound .

Protocol B: The Classical Method (High Reactivity)

Target: General Phenol Protection (Use only if Method A fails). Reagents: MOM-Cl (Commercial solution in Toluene), DIPEA (Diisopropylethylamine), DCM.

Safety Protocol (CRITICAL):

-

Engineering Controls: All operations MUST be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, safety goggles.

-

Decontamination: Quench all glassware and syringes with aqueous ammonia before removal from the hood.

| Reagent | Equiv.[1][2] | Role |

| Phenol Substrate | 1.0 | Substrate |

| MOM-Cl | 1.2 | Electrophile |

| DIPEA | 1.5 | Base |

| DCM | Solvent | Solvent |

Procedure:

-

Dissolve the phenol (1.0 equiv) in dry DCM (0.2 M concentration) under

atmosphere. -

Cool to 0°C.

-

Add DIPEA (1.5 equiv) dropwise.

-

Add MOM-Cl (1.2 equiv) dropwise via syringe. Caution: Exothermic.

-

Allow to warm to RT and stir for 2-4 hours.

-

Quench: Add saturated

solution. -

Workup: Separate layers. Wash organic layer with water and brine. Dry over

.[3] -

Purification: Flash chromatography (typically 10-20% EtOAc/Hexanes).

Part 4: Quality Control & Validation

To validate the synthesis of This compound , compare analytical data against the following standards.

1. TLC Analysis (Validation of Selectivity)

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Hexanes:Ethyl Acetate (70:30).

-

Visualization: UV (254 nm) and PMA Stain (Phenols stain dark blue/green).

| Compound | Appearance | |

| 1,4-Dimethoxymethoxybenzene (Bis) | 0.75 | Non-polar, UV active |

| This compound (Target) | 0.45 | Mid-polar, UV active |

| Hydroquinone (Starting Material) | 0.10 | Polar, streaks near baseline |

2.

- 6.95 (d, 2H): Aromatic protons ortho to the MOM group.

- 6.75 (d, 2H): Aromatic protons ortho to the free Phenol (Shielded relative to starting material).

-

5.10 (s, 2H): The Methylene (

-

3.48 (s, 3H): The Methoxy (

- 5.5-6.0 (bs, 1H): The free Phenolic -OH .

3. Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Reaction (Method A) | Use fresh | |

| Over-protection (Bis-MOM) | Too much reagent or high temp. | Reduce Dimethoxymethane to 1.5 equiv. Stop reaction earlier. |

| Hydrolysis on Column | Acidic Silica. | Add 1% Triethylamine to the eluent to neutralize silica. |

Part 5: References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[4] (The authoritative text on MOM stability and cleavage).

-

Fuji, K.; Nakano, S.; Fujita, E. "An Improved Method for Methoxymethylation of Alcohols under Mild Acidic Conditions." Synthesis, 1975 , 276–277. (The foundational paper for the "Green" Dimethoxymethane/

method). -

Berliner, M. A.; Belecki, K. "Simple, Rapid, and Green Protocol for the MOM Protection of Phenols."[4] J. Org.[4] Chem.2005 , 70, 9618–9621.[4] (Modern optimization of the green protocol).

-

Technical Safety Data Sheet: Chloromethyl Methyl Ether. Occupational Safety and Health Administration (OSHA). (Mandatory safety reference for MOM-Cl).

Sources

acidic deprotection of 4-(Methoxymethoxy)phenol

Application Note: Acid-Mediated Deprotection of 4-(Methoxymethoxy)phenol

Executive Summary & Strategic Rationale

The methoxymethyl (MOM) ether is a robust protecting group for phenols, stable against strong bases, nucleophiles, and reducing agents. However, the specific deprotection of This compound to release Hydroquinone presents a unique challenge: the high susceptibility of the electron-rich hydroquinone product to oxidation, yielding the undesired p-benzoquinone.

This guide details three validated protocols for this transformation. Unlike generic deprotection guides, these protocols prioritize Redox Control —ensuring the labile hydroquinone is released without oxidative degradation.

Key Technical Constraints:

-

Substrate: this compound (MOM-protected hydroquinone).

-

Target: Hydroquinone (1,4-dihydroxybenzene).

-

Primary Risk: Auto-oxidation to p-benzoquinone (indicated by solution darkening).

-

Byproduct: Formaldehyde (carcinogenic, requires fume hood handling).

Mechanistic Insight

The cleavage of the MOM acetal is driven by specific acid catalysis.[1] The reaction proceeds via an oxocarbenium ion intermediate. Understanding this pathway is critical for troubleshooting incomplete reactions or side-product formation.

Mechanism Description:

-

Protonation: The ether oxygen is protonated by the acid catalyst (

). -

Elimination: The bond cleaves to release the phenol and form a resonance-stabilized oxocarbenium ion.

-

Hydrolysis: The oxocarbenium ion is trapped by water (or alcohol solvent), decomposing into formaldehyde and methanol.

Visualization: Acid-Catalyzed MOM Cleavage Pathway

Figure 1: Step-wise mechanism of MOM ether cleavage under acidic conditions.

Reagent Selection Matrix

Select the protocol based on your scale and equipment availability.

| Feature | Protocol A: HCl/MeOH | Protocol B: Amberlyst-15 | Protocol C: TMSBr |

| Reagent Type | Brønsted Acid (Homogeneous) | Solid Acid (Heterogeneous) | Lewis Acid (Anhydrous) |

| Reaction Rate | Fast (< 2 hours) | Moderate (3–6 hours) | Fast (1 hour) |

| Workup | Extraction/Neutralization | Filtration (Simplest) | Aqueous Quench |

| Oxidation Risk | High (requires inert gas) | Low (minimal handling) | Moderate |

| Scalability | Excellent | Excellent | Good |

| Cost | Low | Medium | High |

Detailed Experimental Protocols

Protocol A: Standard Hydrolysis (HCl/MeOH)

Best for: Routine synthesis where inert atmosphere is easily maintained.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Solvent: Methanol (HPLC Grade)

-

Catalyst: Conc. HCl (37%, 2–3 drops per mmol substrate)

-

Antioxidant: Sodium dithionite (

) or Sodium metabisulfite (

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a round-bottom flask and cool under a stream of Argon or Nitrogen. Crucial: Oxygen exclusion prevents quinone formation.

-

Dissolution: Dissolve the substrate in Methanol (0.1 M concentration).

-

Acidification: Add Conc. HCl dropwise at 0°C.

-

Reaction: Warm to room temperature (25°C). Stir for 1–2 hours.

-

Monitoring: TLC (Hexane/EtOAc 1:1). Product (

) is more polar than starting material (

-

-

Quench & Workup (Redox Control):

-

Concentrate methanol under reduced pressure.

-

Redissolve residue in EtOAc.

-

Wash with saturated

containing 1%

-

-

Isolation: Dry organic layer over

, filter, and concentrate.

Protocol B: Heterogeneous Catalysis (Amberlyst-15)

Best for: Green chemistry applications and avoiding aqueous extraction.

Reagents:

-

Catalyst: Amberlyst-15 (H+ form), washed with MeOH before use.

-

Solvent: Methanol or Ethanol.

Step-by-Step Workflow:

-

Preparation: Dissolve substrate in Methanol (0.1 M).

-

Addition: Add Amberlyst-15 beads (200 mg per mmol of substrate).

-

Agitation: Stir gently or shake at 40°C. Do not use a magnetic stir bar that grinds the beads; use an overhead stirrer or shaker.

-

Filtration: Once conversion is complete (TLC check), filter the mixture through a fritted glass funnel to remove the resin.

-

Purification: Concentrate the filtrate. The product is often pure enough to proceed without chromatography.

Protocol C: Anhydrous Cleavage (TMSBr)

Best for: Substrates containing other acid-sensitive groups (e.g., esters) that might hydrolyze in aqueous acid.

Reagents:

-

Reagent: Trimethylsilyl bromide (TMSBr) (1.2 equiv).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Temperature: -78°C to 0°C.

Step-by-Step Workflow:

-

Cooling: Dissolve substrate in DCM under Argon; cool to -78°C.

-

Addition: Add TMSBr dropwise.

-

Warming: Allow to warm to 0°C over 1 hour.

-

Quench: Quench with saturated

solution. -

Extraction: Extract with DCM. The aqueous wash removes the bromide salts and formaldehyde byproducts.

Self-Validating Systems (Quality Assurance)

How do you verify the experiment worked without external analysis? Use these intrinsic indicators.

Decision Tree for Result Interpretation

Figure 2: Visual diagnostic tool for assessing hydroquinone oxidation state.

Analytical Validation:

-

1H NMR (DMSO-d6):

-

Disappearance: Singlet at

3.4 ppm ( -

Appearance: Broad singlet at

8.5–9.0 ppm (Phenolic

-

-

Visual Cue:

-

Colorless: Pure Hydroquinone.

-

Brown/Yellow: Presence of p-Benzoquinone (Oxidation occurred).

-

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[2] Methoxymethyl (MOM) Ethers.[2][3][4][5][6][7] Wiley.

-

Source:

-

-

Organic Chemistry Portal.Protecting Groups: MOM Ether.

-

Source:

-

-

Amberlyst-15 Deprotection Protocol.

-

Source:

-

-

Prevention of Hydroquinone Oxidation.

-

Source:

-

-

TMSBr Cleavage Method.Mild Cleavage of MOM Ethers.

-

Source:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: The Strategic Use of 4-(Methoxymethoxy)phenol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-(Methoxymethoxy)phenol, a key intermediate in modern pharmaceutical synthesis. We move beyond a simple catalog of reactions to offer a strategic overview, focusing on the causality behind its application, particularly its role as a protected hydroquinone building block. The protocols and insights herein are designed to empower researchers to leverage this versatile reagent with precision and confidence in complex synthetic campaigns.

Strategic Overview: Why this compound?

In the intricate chess game of multi-step organic synthesis, controlling the reactivity of functional groups is paramount. Phenolic hydroxyl groups, while essential components of many bioactive molecules, are notoriously reactive. They are acidic, nucleophilic, and can direct electrophilic aromatic substitution, often leading to undesired side reactions. This compound represents a solution to this challenge: it is, in essence, hydroquinone with one of its hydroxyl groups temporarily masked by a methoxymethyl (MOM) ether.

The MOM group is a widely used acetal-type protecting group prized for its operational simplicity and distinct stability profile.[1][2] It is readily installed, stable to a wide range of nucleophilic and strongly basic conditions, yet can be selectively removed under acidic conditions.[1] This stability profile allows chemists to perform extensive modifications on other parts of the molecule, secure in the knowledge that the sensitive phenolic oxygen is shielded. The use of pre-protected starting materials like this compound can significantly shorten synthetic routes and improve overall efficiency.

Core Application: Phenol Protection and Deprotection Workflows

The primary utility of this compound is as a stable synthon that delivers a free phenolic hydroxyl group at a desired stage. Understanding the mechanics of MOM ether formation and cleavage is fundamental to its application.

Experimental Protocol 1: Protection of a Phenolic Hydroxyl Group

This protocol describes the general formation of a MOM ether from a phenol. The causality here involves converting the weakly nucleophilic phenol into a more potent phenoxide, which then displaces the chloride from methoxymethyl chloride (MOM-Cl). A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often chosen to avoid competing reactions.[1]

Materials:

-

Phenol substrate (1.0 eq)

-

Methoxymethyl chloride (MOM-Cl, 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the phenol substrate in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add DIPEA dropwise to the stirred solution.

-

Slowly add MOM-Cl to the reaction mixture. Caution: MOM-Cl is a potent alkylating agent and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood.[1]

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting MOM-protected phenol by flash column chromatography.

Experimental Protocol 2: Deprotection of a Phenolic MOM Ether

The removal of the MOM group is typically achieved under acidic conditions, which facilitate the hydrolysis of the acetal.[1] However, the choice of acid and solvent is critical, especially when other acid-labile groups are present in the molecule.

Method A: Standard Acidic Hydrolysis

-

Dissolve the MOM-protected phenol (1.0 eq) in methanol (MeOH).

-

Add a catalytic amount of concentrated hydrochloric acid (HCl) (e.g., 3-5 drops) or use a solution of HCl in an organic solvent.

-

Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the acid carefully with a saturated aqueous solution of NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected phenol.

Method B: Mild, Lewis Acid-Mediated Deprotection

For substrates containing other acid-sensitive functional groups, a milder, more selective method is required. Lewis acids can coordinate to the ether oxygen, facilitating cleavage under nearly neutral conditions.[3][4] A combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl is effective for this purpose.[5]

-

Dissolve the MOM-protected phenol (1.0 eq) and 2,2′-bipyridyl (1.5 eq) in anhydrous acetonitrile (CH₃CN) at 0 °C under an inert atmosphere.[5]

-

Add TMSOTf (2.0 eq) dropwise. The Lewis acid activates the MOM ether.[5]

-

Stir the solution at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding water. This hydrolyzes the intermediate silyl ether.[5]

-

Stir until the intermediate TMS ether disappears from the TLC plate.

-

Perform a standard aqueous workup and extraction as described in Method A.

Data Summary: Deprotection Conditions

| Method | Reagents | Solvent | Temperature (°C) | Typical Time | Selectivity & Notes |

| Acidic Hydrolysis | HCl (conc.) | Methanol / THF | 25 | 2-6 h | Robust and common; not suitable for acid-labile substrates.[1] |

| Lewis Acid (ZnBr₂) | ZnBr₂, n-PrSH | CH₂Cl₂ | 25 | <10 min | Very rapid and high-yielding; selective in the presence of other protecting groups.[3] |

| Lewis Acid (TMSOTf) | TMSOTf, 2,2'-bipyridyl | CH₃CN | 0 to 25 | 1-3 h | Mild, nearly neutral conditions. Tolerates many acid-sensitive groups.[4][5] |

Workflow Visualization

Caption: General workflow for phenol protection and deprotection.

Application in Directed Synthesis: Crafting Substituted Pharmacophores

The true power of this compound is realized when its protected nature is exploited to direct reactions. The MOM ether group is a moderate ortho-, para-director for electrophilic substitution. More importantly, the oxygen atom can direct ortho-lithiation (Directed ortho Metalation, or DoM), a powerful technique for regioselective functionalization of aromatic rings.

This allows for the precise installation of substituents adjacent to the future hydroxyl group—a common structural motif in pharmaceuticals. After functionalization, the MOM group is removed to unmask the phenol, yielding a highly substituted and valuable intermediate.

Synthetic Workflow Example: Ortho-Formylation

This workflow demonstrates how this compound can be used to synthesize 2-formylhydroquinone, a versatile precursor for many complex bioactive molecules.

-

Ortho-Lithiation: this compound is treated with a strong base like tert-butyllithium (t-BuLi) at low temperature. The lithium atom is directed to the ortho position by the coordinating MOM ether oxygen.

-

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile. It is quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to install a formyl group.

-

Deprotection: The MOM group is cleaved under standard acidic conditions to reveal the final product, 2-formyl-4-hydroxyphenol.

Workflow Visualization

Caption: Synthetic route to a functionalized hydroquinone.

This strategic functionalization followed by deprotection is a cornerstone of modern pharmaceutical synthesis, enabling the construction of complex substitution patterns that would be difficult to achieve otherwise. Derivatives of methoxyphenols are valuable building blocks for preparing bioactive natural-like molecules, such as hydroxylated biphenyls, which have shown promising antitumoral activity.[6][7]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool. Its primary application in pharmaceutical synthesis is as a stable, pre-protected form of hydroquinone, facilitated by the robust and reliable MOM protecting group. By mastering the straightforward protocols for its protection and, more critically, its selective deprotection, medicinal chemists can unlock powerful synthetic strategies like directed ortho-metalation. This enables the efficient and regiocontrolled construction of complex phenolic scaffolds, shortening synthetic routes and accelerating the discovery and development of new therapeutic agents.

References

-

Han, J. H., Kwon, Y. E., Sohn, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Sungkyunkwan University. Available at: [Link]

-

Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Journal of the Indian Chemical Society. Available at: [Link]

-

Dettori, M. A., Fabbri, D., Pisano, M., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PMC. Available at: [Link]

-

Fukase, K., et al. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. Available at: [Link]

-

ResearchGate. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Available at: [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]

-

Kononov, L. O., et al. (2025, August 15). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. PubMed. Available at: [Link]

-

Ciriminna, R., & Pagliaro, M. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. Available at: [Link]

-

Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Available at: [Link]

-

Ataman Kimya. 4-METHOXYPHENOL. Available at: [Link]

-

NVEO - NATURAL VOLATILES & ESSENTIAL OILS Journal. (2021, December 18). Method for the Synthesis and Bioavailability of Phenol-4-Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. Available at: [Link]

-

Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Bentham Science Publisher. Available at: [Link]

-

NIH PubChem. 4-(Methoxymethyl)phenol. Available at: [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. jocpr.com [jocpr.com]

- 3. pure.skku.edu [pure.skku.edu]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

Application Note: Strategic Introduction of Methoxymethyl (MOM) Ethers on Phenols

Executive Summary

The Methoxymethyl (MOM) ether is a cornerstone protecting group in medicinal chemistry due to its robust stability against bases, nucleophiles, and reducing agents, while remaining readily cleavable under mild acidic conditions. However, the introduction of the MOM group to phenols presents a dichotomy: it is chemically straightforward but operationally hazardous due to the carcinogenicity of Chloromethyl methyl ether (MOMCl).

This guide provides a comprehensive technical analysis of the MOM protection of phenols. It moves beyond standard textbook definitions to explore the "loose

Mechanistic Insight: The "Loose " Pathway

The protection of phenols with MOMCl is classically defined as a nucleophilic substitution. However, expert analysis reveals it is not a pure

The Chemical Causality

-

Phenoxide Formation: The base (NaH or DIPEA) deprotonates the phenol (